Bis(2-ethylhexyl) adipate

Description

Historical Overview of DEHA Application in Industrial and Consumer Sectors

DEHA has a long history of use across a wide array of industrial and consumer products due to its efficacy as a plasticizer. A significant application has been in the production of flexible polyvinyl chloride (PVC), making it a key component in items such as food packaging films, specifically cling wraps for meats, cheese, and other foods. canada.cacanada.ca Its ability to impart flexibility at low temperatures made it suitable for these applications. nih.gov

Beyond food contact materials, DEHA's application extended to numerous other sectors. It has been used in the manufacturing of medical devices, where flexibility and temperature tolerance are critical. nih.govriverlandtrading.com In the industrial realm, DEHA has served as a component in lubricants, hydraulic fluids, and as a solvent. wikipedia.orgriverlandtrading.com Its properties have also been leveraged in the production of diverse consumer goods, including:

Wire and cable insulation ontosight.airiverlandtrading.com

Automotive interiors and components riverlandtrading.comeupegypt.com

Vinyl flooring and wall coverings atamanchemicals.comontosight.ai

Artificial leather and coated fabrics atamanchemicals.comontosight.aica.gov

Adhesives and sealants cymitquimica.comriverlandtrading.com

Personal care products and cosmetics, where it can function as a solvent or emollient riverlandtrading.comca.gov

The widespread use of DEHA is a result of its excellent compatibility with various polymers and its ability to improve the performance and longevity of the final products. atamanchemicals.com

Role of DEHA as a Plasticizer in Polymer Science

In polymer science, the fundamental role of a plasticizer is to increase the plasticity or fluidity of a material. wikipedia.org DEHA accomplishes this by embedding its molecules between the long polymer chains, most notably those of PVC. wikipedia.orgeupegypt.com This process disrupts the strong intermolecular forces (van der Waals forces) that hold the polymer chains tightly together in a rigid structure. eupegypt.com

By spacing the polymer chains apart, DEHA reduces the material's internal friction and lowers its glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eupegypt.com This molecular-level modification results in several macroscopic changes to the polymer's properties:

Increased Flexibility and Softness: The polymer becomes less brittle and can be bent or deformed without breaking. wikipedia.orgplasticisers.org

Enhanced Durability: The material can withstand more stress and strain. atamanchemicals.comriverlandtrading.com

Improved Processability: The reduced viscosity of the polymer melt makes it easier to process during manufacturing steps like extrusion and molding. wikipedia.orgeupegypt.com

DEHA is particularly effective in PVC due to its high compatibility. plasticisers.org It is also compatible with other resins like nitrocellulose, ethyl cellulose, and most synthetic rubbers. chemondis.com Its low volatility ensures it remains within the polymer matrix for a long time, providing stable plasticization. atamanchemicals.comcymitquimica.com

Comparative Analysis: DEHA within the Landscape of Aliphatic Plasticizers and Phthalate (B1215562) Alternatives

DEHA is a prominent member of the aliphatic adipate (B1204190) ester family of plasticizers, which are known for imparting excellent low-temperature flexibility. wikipedia.orgnih.goveupegypt.com Its performance is often benchmarked against other plasticizers, particularly the historically dominant phthalate esters, which have faced increasing regulatory scrutiny. chemanager-online.comwikipedia.org

As a phthalate alternative, DEHA is often compared with compounds like Di(2-ethylhexyl) phthalate (DEHP). nih.gov While both are effective plasticizers for PVC, they exhibit different properties. Adipates like DEHA generally provide superior flexibility at cold temperatures compared to phthalates. nih.govspecialchem.com However, DEHA can be more prone to migration (leaching) from the polymer matrix than higher molecular weight plasticizers. nih.gov

The landscape of non-phthalate plasticizers is diverse, including other adipates, citrates, terephthalates, and trimellitates. nih.govchemanager-online.commdpi.com Each class offers a unique profile of properties, costs, and applications.

Below is a comparative table of DEHA and other selected plasticizers:

| Feature | Bis(2-ethylhexyl) adipate (DEHA) | Di(2-ethylhexyl) phthalate (DEHP) | Dioctyl terephthalate (B1205515) (DOTP) | Acetyl tributyl citrate (B86180) (ATBC) | Tri-2-ethylhexyl trimellitate (TOTM) |

| Chemical Class | Aliphatic Adipate | Ortho-Phthalate | Terephthalate | Citrate | Trimellitate |

| Primary Advantage | Excellent low-temperature flexibility. chemondis.comeupegypt.com | General-purpose, low cost, good gelling. specialchem.com | Good toxicological profile, low volatility. eupegypt.comchemanager-online.com | Good compatibility, considered a safer alternative. nih.govchemanager-online.com | Very low volatility, high permanence, good for high-temp applications. chemanager-online.comscispace.com |

| Volatility | Low. atamanchemicals.comcymitquimica.com | Low. specialchem.com | Lower than DEHP. chemanager-online.com | Higher than DEHP. nih.gov | Very low. eupegypt.comscispace.com |

| Migration Potential | Higher than DEHP and other higher molecular weight plasticizers. nih.gov | Lower than DEHA but can still migrate. nih.gov | Generally low migration. | Can migrate into solutions. nih.gov | Very low migration potential. nih.gov |

| Common Applications | Food wrap, medical tubing, wire & cable, lubricants. atamanchemicals.comcanada.camltmua.com | Flooring, cables, medical devices, coated fabrics. specialchem.com | Flooring, toys, food contact materials, automotive. chemondis.comchemanager-online.com | Medical devices, toys, food packaging. nih.govchemanager-online.com | Wire & cable insulation, automotive interiors, seals & gaskets. chemanager-online.com |

Simulations and experimental studies have shown that replacing an aromatic torso (like the benzene (B151609) ring in phthalates) with a non-aromatic one (like the linear chain in DEHA) can substantially improve plasticizer efficiency in terms of reducing the material's stiffness. scispace.com This makes aliphatic plasticizers like DEHA highly effective for applications demanding significant flexibility. scispace.com

Properties

IUPAC Name |

bis(2-ethylhexyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOKZLXYCUGLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

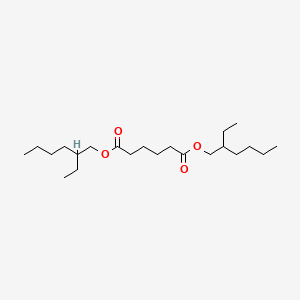

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020606 | |

| Record name | Bis(2-ethylhexyl)hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-ethylhexyl) adipate is a colorless to straw-colored liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Light-colored, oily liquid; [Hawley], Liquid | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(2-ethylhexyl) adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethylhexyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

783 °F at 760 mmHg (NTP, 1992), 214 °C @ 5 mm Hg, 416.00 to 418.00 °C. @ 760.00 mm Hg | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylhexyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

385 °F (NTP, 1992), 196 °C, 402 °F (206 °C) (OPEN CUP) | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di(2-ethylhexyl) adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORG SOLVENTS; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS, Soluble in ethanol, ethyl ether, acetone, and acetic acid, In water, 0.78 mg/l @ 22 °C, 0.00078 mg/mL at 22 °C | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylhexyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.923 (USCG, 1999) - Less dense than water; will float, 0.922 @ 25 °C/4 °C | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

12.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.8 (Air= 1) | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 2.6 mmHg at 392 °F (NTP, 1992), 0.00000085 [mmHg], 8.5X10-7 mm Hg at 20 °C | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di(2-ethylhexyl) adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

0.01-0.02 maximal acidity (as adipic acid), 0.05-0.1% maximal moisture | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR VERY PALE AMBER LIQ, Light colored, oily liquid. | |

CAS No. |

103-23-1, 70147-21-6 | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-ethylhexyl) adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl)hexanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl)hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bis(2-ethylhexyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBY1SL921L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylhexyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-90 °F (NTP, 1992), -67.8 °C | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylhexyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Environmental Dynamics and Biogeochemical Cycling of Bis 2 Ethylhexyl Adipate

Sources and Environmental Release Pathways of DEHA

DEHA can enter the environment from several sources, including industrial activities and the lifecycle of consumer products. guidechem.comnih.gov

The manufacturing and processing of DEHA, as well as its use in PVC blending, can result in its release. guidechem.comnih.gov In 1994, industrial facilities in the United States reported air emissions of approximately 315,000 kg and surface water discharges of 560 kg of DEHA. nih.gov DEHA has been identified in the wastewater effluents from chemical manufacturing plants and publicly-owned treatment works (POTWs). guidechem.com The compound's presence in various industrial sectors contributes to its environmental distribution. canada.ca

Table 1: Industrial Sectors Releasing Bis(2-ethylhexyl) adipate (B1204190) in Canada (2013-2022)

| Industrial Sector | Total Releases (tonnes) |

|---|---|

| Chemicals | Data not specified |

| Plastics and Rubber | Data not specified |

| Pulp and Paper | Data not specified |

| Other Manufacturing | Data not specified |

Source: National Pollutants Release Inventory (NPRI) database canada.ca

DEHA is not chemically bound to the PVC polymer, allowing it to migrate from the plastic into the surrounding environment over time. siftdesk.orgresearchgate.net This migration is a significant pathway for its release from consumer products like food packaging films. siftdesk.orgresearchgate.net The rate of migration is influenced by factors such as temperature and the fat content of the contacting food. siftdesk.org Studies have shown that higher temperatures and direct contact with high-fat foods increase the migration of DEHA from PVC films. siftdesk.orgresearchgate.net For instance, one study found that the level of DEHA in cheese wrapped in PVC film increased from 45 mg/kg after 2 hours at 5°C to 150 mg/kg after 10 days. researchgate.net

DEHA has been detected in the fly ash produced from the incineration of municipal solid waste. guidechem.com This indicates that the disposal of DEHA-containing products through incineration can lead to its release into the environment.

Environmental Fate and Transport Mechanisms of DEHA

Once released into the environment, DEHA is subject to various transport and degradation processes.

In the atmosphere, DEHA can exist in both the vapor phase and adsorbed to particulate matter. Its fate in the atmosphere is primarily determined by its reaction with photochemically produced hydroxyl radicals. nih.gov

The primary degradation pathway for many organic compounds in the atmosphere is through reaction with hydroxyl radicals (•OH). nih.gov These highly reactive species can initiate the breakdown of DEHA in both the gas and aqueous phases. The rate of this degradation is a key factor in determining the atmospheric lifetime of DEHA.

Aquatic Fate: Hydrolysis and Sorption to Sediments

Once in an aquatic environment, the fate of DEHA is primarily governed by hydrolysis and sorption to particulate matter and sediments. cpsc.gov Due to its chemical structure as a diester, DEHA is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bonds.

The rate of hydrolysis for DEHA is dependent on the pH of the water. The process is base-catalyzed, meaning the degradation rate increases as the pH becomes more alkaline. A base-catalyzed second-order hydrolysis rate constant for DEHA has been estimated at 0.07 L/mole-sec. nih.gov This rate corresponds to significantly different environmental half-lives under varying pH conditions. For instance, at a neutral pH of 7, the estimated half-life is 3 years. However, under slightly more alkaline conditions, at a pH of 8, the half-life decreases to 120 days. nih.gov

| pH | Estimated Half-Life |

|---|---|

| 7 | 3 years |

| 8 | 120 days |

The octanol-water partition coefficient (Kow) is a measure of a chemical's tendency to partition between an organic phase (octanol) and an aqueous phase (water). A high Kow value indicates a compound is hydrophobic and likely to sorb to organic matter. DEHA has a very high log Kow of 8.1, indicating strong hydrophobicity. nih.gov

This property directly influences its soil organic carbon-water (B12546825) partition coefficient (Koc), which describes the chemical's tendency to bind to organic carbon in soil and sediment. The estimated Koc value for DEHA is approximately 49,000. nih.gov This high Koc value signifies that when DEHA enters aquatic systems, it will strongly sorb to suspended particles and eventually partition into the sediment layer, limiting its concentration in the water column. cpsc.gov

| Partition Coefficient | Value | Indication |

|---|---|---|

| Log Kow (Octanol-Water) | 8.1 | Highly hydrophobic; prefers organic phases |

| Koc (Soil Organic Carbon-Water) | ~49,000 | Strong tendency to sorb to soil and sediment |

Soil Fate: Mobility and Immobility Considerations

The fate of DEHA in terrestrial environments is largely dictated by its strong adsorption to soil particles. Based on its high estimated Koc value of 49,000, DEHA is expected to be immobile in soil. guidechem.comnih.gov This immobility means that DEHA is unlikely to leach through the soil profile and contaminate groundwater. cpsc.gov Instead, it will remain bound to the organic matter in the upper soil layers, where it will be subject to degradation processes. cpsc.govguidechem.com The dominant degradation process for DEHA in the soil environment is expected to be microbial degradation. guidechem.com

Biodegradation and Biotransformation of DEHA in Environmental Systems

Microbial Degradation Pathways in Activated Sludge Systems

In engineered environments such as wastewater treatment plants, microbial degradation within activated sludge is a key removal process for DEHA. guidechem.com Studies on plasticizer degradation have shown that common soil and sludge microorganisms can partially break down diester compounds like DEHA. researchgate.net

The initial step in the biodegradation pathway involves the hydrolysis of the diester bond, breaking DEHA down into its constituent molecules. This process generates intermediate metabolites. The degradation of DEHA is understood to proceed through the following steps:

Initial Hydrolysis : The DEHA molecule is first hydrolyzed to form mono-2-ethylhexyl adipate (MEHA) and 2-ethylhexanol.

Further Degradation : The monoester, MEHA, can be further hydrolyzed to adipic acid and another molecule of 2-ethylhexanol.

Metabolism of Side Chains : The released 2-ethylhexanol can be subsequently oxidized by microorganisms to form 2-ethylhexanal (B89479) and then 2-ethylhexanoic acid. researchgate.netresearchgate.net

Primary Biodegradability Assessment and Degradation Rates

Bis(2-ethylhexyl) adipate (DEHA) is generally considered to be readily biodegradable in various environmental compartments. nih.gov The primary mechanism for its environmental degradation is microbial activity, which is prevalent in systems such as activated sludge, soil, and aquatic environments. nih.gov

Studies assessing the primary biodegradability of DEHA have demonstrated its susceptibility to microbial breakdown. In semi-continuous activated sludge (SCAS) tests, DEHA has shown high rates of removal. Research conducted over a three-week period indicated that with daily additions of 5 mg of DEHA, the biodegradation rate was 92% per day. oecd.org When the daily addition was increased to 20 mg, the biodegradation rate was observed to be 73% per day. oecd.org Further model experiments using acclimated activated sludge systems have confirmed that DEHA at concentrations around 20 mg/L can be almost completely biodegraded to carbon dioxide and water within a 35-day period. who.int These laboratory findings suggest that DEHA is effectively treatable in real-world wastewater treatment facilities. oecd.org

In addition to biodegradation, abiotic processes can contribute to the degradation of DEHA, although microbial degradation is expected to be the dominant process. nih.gov For instance, the hydrolysis half-life for DEHA in basic solutions has been reported to be less than one day. oecd.org

The following table summarizes findings on the degradation rates of DEHA from biodegradability studies.

| Test System | Initial Concentration/Dosage | Degradation Rate/Extent | Duration | Reference |

| Semi-Continuous Activated Sludge (SCAS) | 5 mg daily addition | 92% loss per day | 3 weeks | Saeger et al., 1976 oecd.org |

| Semi-Continuous Activated Sludge (SCAS) | 20 mg daily addition | 73% loss per day | 3 weeks | Saeger et al., 1976 oecd.org |

| Acclimated Activated Sludge | ~20 mg/L | Essentially complete biodegradation | 35 days | Saeger et al., 1976; Felder et al., 1986 who.int |

Enzymatic Hydrolysis of DEHA and its Metabolites in Environmental Contexts

The enzymatic breakdown of this compound (DEHA) is a critical process in its biogeochemical cycling. The initial and often rate-limiting step in the biodegradation of DEHA is the enzymatic hydrolysis of one of its ester bonds. nih.gov This process is catalyzed by esterase enzymes produced by a wide range of environmental microorganisms.

The hydrolysis of the diester DEHA results in the formation of the monoester, mono-(2-ethylhexyl) adipate (MEHA), and the alcohol, 2-ethylhexanol. cpsc.govwikipedia.org This initial cleavage makes the molecule more water-soluble and susceptible to further microbial attack.

Subsequent enzymatic action continues the degradation process. The monoester, MEHA, can be further hydrolyzed to yield adipic acid and another molecule of 2-ethylhexanol. cpsc.govwikipedia.org Adipic acid, a dicarboxylic acid, can then typically enter central metabolic pathways of microorganisms.

The 2-ethylhexanol released from the hydrolysis of both the diester and monoester is also subject to further microbial metabolism. It can be oxidized to form 2-ethylhexanal and subsequently 2-ethylhexanoic acid. wikipedia.orgresearchgate.netresearchgate.net These metabolites—MEHA, 2-ethylhexanol, 2-ethylhexanoic acid, and adipic acid—represent key intermediates in the complete mineralization of DEHA in the environment. wikipedia.orgresearchgate.net The presence of these degradation products has been confirmed in environmental samples, such as sewage sludge, indicating that this degradation pathway is active in polluted ecosystems. wikipedia.org

DEHA → Mono-(2-ethylhexyl) adipate (MEHA) + 2-Ethylhexanol

MEHA → Adipic acid + 2-Ethylhexanol

2-Ethylhexanol → 2-Ethylhexanal → 2-Ethylhexanoic acid

This stepwise enzymatic hydrolysis is fundamental to the environmental attenuation of DEHA, converting the lipophilic parent compound into more polar and biodegradable intermediates.

Ecotoxicological Investigations of Bis 2 Ethylhexyl Adipate in Aquatic and Terrestrial Ecosystems

Aquatic Ecotoxicity Assessments of DEHA

Bis(2-ethylhexyl) adipate (B1204190), commonly referred to as DEHA, has been the subject of various ecotoxicological studies to determine its potential impact on aquatic environments. These assessments focus on its effects on a range of organisms that represent different trophic levels within freshwater ecosystems.

Acute and Chronic Effects on Freshwater Organisms

Investigations into the toxicity of DEHA on freshwater organisms have revealed varying levels of sensitivity across different species. The compound's low water solubility is a critical factor in its environmental behavior and toxicological profile. cpsc.gov

Studies on the acute toxicity of DEHA to algae have indicated a low level of concern. Research shows that DEHA was not acutely toxic to algae at concentrations at or above its water solubility limit of 0.78 mg/L. epa.gov No acute toxic effects on aquatic organisms, including algae, were observed at the apparent limit of DEHA's solubility, which has been measured at 0.0032 mg/L. oecd.org

Similar to algae, fish species have demonstrated low susceptibility to the acute effects of DEHA. The compound was found to be not acutely toxic to fish at concentrations up to its water solubility of 0.78 mg/L. epa.gov Further studies confirmed that no acute effects were noted in most species at concentrations significantly exceeding this solubility limit. oecd.org

In contrast to algae and fish, the freshwater invertebrate Daphnia magna has shown greater sensitivity to DEHA. Studies have established that DEHA is acutely toxic to Daphnia magna in a range of 480 to 850 µg/L. epa.gov Chronic toxicity has been observed at lower concentrations, ranging from 24 to 52 µg/L. epa.gov

A 21-day chronic limit test on Daphnia magna conducted at an average exposure concentration of 4.4 µg/L reported no adverse effects. nih.gov In this study, the survival rate of DEHA-treated organisms was 100%, compared to 90% in control groups. nih.gov Furthermore, the mean neonate reproduction was higher in the DEHA-treated group (152 neonates) than in the control and solvent control groups (137 and 148, respectively). nih.gov

Other chronic studies have identified a No-Observed-Effect Concentration (NOEC) of 0.024 mg/L and a Lowest-Observed-Effect Concentration (LOEC) of 0.052 mg/L. oecd.org Based on these values, an acceptable toxic concentration was determined to be 0.035 mg/L. oecd.org

Table 1: Summary of Acute and Chronic Toxicity of DEHA to Freshwater Organisms

| Organism Type | Species | Endpoint | Concentration | Reference |

| Algae | Not specified | Acute Toxicity | No effect at ≥0.78 mg/L | epa.gov |

| Fish | Not specified | Acute Toxicity | No effect at ≥0.78 mg/L | epa.gov |

| Zooplankton | Daphnia magna | Acute Toxicity | 480-850 µg/L | epa.gov |

| Zooplankton | Daphnia magna | Chronic Toxicity (LOEC) | 0.052 mg/L (52 µg/L) | oecd.org |

| Zooplankton | Daphnia magna | Chronic Toxicity (NOEC) | 0.024 mg/L (24 µg/L) | oecd.org |

| Zooplankton | Daphnia magna | 21-day Chronic Test | No adverse effects at 4.4 µg/L | nih.gov |

Bioaccumulation Potential in Aquatic Biota

The potential for a chemical to accumulate in the tissues of living organisms is a key aspect of its environmental risk profile. For DEHA, while its physical and chemical properties might suggest a potential for bioaccumulation, experimental data indicate otherwise. oecd.org

Bioconcentration factor (BCF) studies are used to measure the accumulation of a chemical in an organism from the surrounding water. Measured data for DEHA show that it likely possesses a low potential for bioaccumulation in aquatic life. oecd.org The BCF for DEHA in fish has been determined to be low, with a reported value of 27 L/kg. cpsc.gov This low BCF value suggests that the bioaccumulation and persistence of DEHA in fish are not environmentally significant. epa.gov The compound is known to degrade readily within organisms, which contributes to its low bioaccumulation. cpsc.gov

Table 2: Bioconcentration Factor (BCF) of DEHA

| Organism | BCF Value | Conclusion | Reference |

| Fish | 27 L/kg | Low bioaccumulation potential | cpsc.gov |

DEHA Detection in Antarctic Krill and Other Biota

Scientific investigations have confirmed the presence of Bis(2-ethylhexyl) adipate (DEHA) in Antarctic krill (Euphausia superba), a keystone species in the Antarctic marine ecosystem. The detection of this synthetic compound in such a remote and seemingly pristine environment highlights the widespread distribution of plastic-associated chemicals.

A study utilizing high-performance thin-layer chromatography (HPTLC) followed by gas chromatography-mass spectrometry (GC-MS) and infrared chromatography for confirmation, quantified the concentration of DEHA in freeze-dried Antarctic krill. The findings revealed a significant presence of the plasticizer in these organisms.

The detection of DEHA in Antarctic krill is of particular concern due to the central role krill play in the Antarctic food web. They are a primary food source for a vast array of predators, including whales, seals, penguins, and fish. The presence of DEHA in krill indicates a potential pathway for the transfer of this contaminant to higher trophic levels throughout the Antarctic marine ecosystem.

Further analysis has also identified DEHA in krill oil, a commercially important product derived from Antarctic krill. The concentration of DEHA in krill oil was found to be even higher than in the whole freeze-dried krill. This finding has implications for the quality and safety of marine-derived consumer products.

The source of DEHA in the Antarctic is likely from the degradation of plastic debris in the marine environment. This underscores the far-reaching impact of plastic pollution, as even remote ecosystems are not immune to contamination by the chemical additives associated with plastics.

Table 2: Concentration of this compound (DEHA) in Antarctic Krill and Krill Oil

| Sample | Concentration of DEHA |

| Freeze-dried Antarctic Krill | Approximately 0.63 ± 0.05 mg/g |

| Antarctic Krill Oil | Approximately 2.16 ± 0.08 mg/g |

Terrestrial Ecotoxicity Studies

Investigations into the ecotoxicological effects of this compound (DEHA) in terrestrial ecosystems have been less extensive than in aquatic environments. However, available data from studies on key soil organisms provide insights into its potential impact on the terrestrial compartment.

One of the primary organisms used in terrestrial ecotoxicity testing is the earthworm, which plays a vital role in soil health and nutrient cycling. Studies have been conducted to determine the lethal concentration (LC50) of DEHA for earthworms. The LC50 value represents the concentration of a substance that is lethal to 50% of the test organisms over a specific period.

For the earthworm species Eisenia fetida, exposure to DEHA in artificial soil has been evaluated. The results of these studies indicate the concentration of DEHA that induces mortality in this important soil invertebrate. While DEHA is considered to have low acute toxicity to earthworms, its sublethal effects and the consequences of long-term exposure on earthworm populations and their ecosystem functions remain areas for further research. The persistence of plasticizers in soil, which can be in the range of decades, suggests that chronic exposure scenarios are environmentally relevant. publish.csiro.au

Table 3: Acute Toxicity of this compound (DEHA) to Earthworms (Eisenia fetida)

| Exposure Duration | LC50 (mg/kg soil) |

| 7 days | >1000 |

| 14 days | 865 |

Ecological Impact Assessments of DEHA Contamination

Ecosystem-Level Effects and Trophic Transfer Implications

The presence of this compound (DEHA) in various environmental compartments raises concerns about its potential for ecosystem-level effects. While studies on the direct impact of DEHA on entire ecosystems are limited, the widespread distribution of plasticizers and their known effects on individual organisms allow for an assessment of potential broader consequences. publish.csiro.aursc.org

Plasticizers can enter ecosystems through various pathways, including industrial discharge, leaching from plastic waste, and atmospheric deposition. rsc.org In aquatic environments, these compounds can partition to sediment and be taken up by organisms, introducing them into the food web. rsc.org Although DEHA has shown a low potential for biomagnification, its transfer through trophic levels means that a wide range of organisms can be exposed. nih.gov The continuous exposure to even low levels of contaminants can have subtle but significant long-term effects on the health and dynamics of populations within an ecosystem.

The implications of trophic transfer extend beyond the direct toxicity to individual organisms. The health of a predator population is intrinsically linked to the health and availability of its prey. If a contaminant like DEHA adversely affects the reproduction, development, or survival of organisms at lower trophic levels, it can lead to a reduction in the food source for higher-level consumers. This can have cascading effects throughout the food web, potentially altering community structure and ecosystem stability.

Furthermore, the bioaccumulation of plasticizers in organisms can lead to a general decline in the health of wildlife populations, making them more susceptible to other environmental stressors such as disease and climate change. The interaction of multiple stressors can have synergistic effects that are more detrimental than the impact of any single stressor alone.

Influence on Ecological Balance and Biodiversity

The contamination of ecosystems with plasticizers such as this compound (DEHA) has the potential to influence ecological balance and contribute to the loss of biodiversity. These impacts can be direct, through toxic effects on organisms, or indirect, through alterations to habitats and ecosystem processes. nih.govbritannica.commongabay.com

At the organismal level, exposure to plasticizers has been shown to cause a range of adverse effects in various wildlife species, including reproductive and developmental problems. dtu.dknih.gov Such effects, even at sublethal concentrations, can lead to reduced fitness and population declines over time. A decline in the population of a key species can disrupt the intricate web of interactions within an ecosystem, leading to imbalances. For example, a reduction in a primary consumer population due to contaminant exposure could lead to an overgrowth of primary producers and a decline in predator populations that rely on that consumer as a food source.

Furthermore, the widespread presence of plastic debris, which acts as a source of plasticizers like DEHA, poses physical threats to wildlife through entanglement and ingestion. britannica.com This, combined with the chemical threat of leaching plasticizers, creates a multi-faceted stressor on both aquatic and terrestrial ecosystems. The long-term consequences of this widespread contamination on the genetic diversity and resilience of populations are still not fully understood but are a significant area of concern for conservation efforts.

Human Exposure and Biomonitoring of Bis 2 Ethylhexyl Adipate

Sources of Human Exposure to DEHA

Human exposure to DEHA is multifaceted, occurring through dietary intake, consumption of contaminated water, occupational hazards, and the use of certain consumer products. The primary route of exposure for the general population is through the consumption of food that has been in contact with plastic packaging materials containing DEHA. who.intca.gov

DEHA is not chemically bound to the plastic polymer matrix and can, therefore, migrate from packaging materials into foodstuffs. ca.govresearchgate.net This migration is a significant source of dietary exposure. who.int Polyvinyl chloride (PVC) films, often used for wrapping foods at both the retail and domestic levels, are a common source of DEHA contamination. researchgate.net

The migration of DEHA is particularly pronounced in foods with high-fat content. researchgate.net Lipophilic substances like DEHA tend to migrate more readily into fatty foods such as cheeses and meats. researchgate.net Studies have consistently shown higher levels of DEHA in these food types when they are packaged in DEHA-containing plastic films.

A UK survey of various retail foods wrapped in plasticized PVC film found significant levels of DEHA. The results from this survey are summarized in the table below.

| Food Category | DEHA Level Range (mg/kg) |

| Uncooked Meat & Poultry | 1.0 - 72.8 |

| Cooked Chicken Portions | 9.4 - 48.6 |

| Cheese | 27.8 - 135.0 |

| Baked Goods & Sandwiches | 11 - 212 |

| Fruit & Vegetables | < 2.0 |

This table presents data on the levels of Bis(2-ethylhexyl) adipate (B1204190) (DEHA) found in various retail foods wrapped in plasticized PVC film. The data indicates that the highest levels of migration were observed in baked goods and sandwiches, followed by cheese. nih.gov

Another study focusing on cheese wrapped in a "low migration" PVC film found that after 2 hours of storage at 5°C, the DEHA level was 45 mg/kg of cheese. This concentration increased to 150 mg/kg after 10 days of storage. nih.gov Research has also documented DEHA migration into fresh meats, with one study finding detectable levels in 12% of the samples analyzed, ranging from 49 to 151 mg/kg. fao.org

Several factors can influence the rate and extent of DEHA migration from packaging to food. researchgate.net

Contact Time: Longer periods of contact between the food and the packaging material generally lead to increased migration of DEHA. researchgate.net

Fat Content: As DEHA is lipophilic, foods with a higher fat content on their surface facilitate greater migration. researchgate.netnih.gov The level of migration has been shown to correlate with the extent of contact between the plastic film and the fatty portions of the food. nih.gov

Temperature: Higher temperatures can enhance the migration of plasticizers from packaging into food. cpsc.gov

Food Consistency: The physical nature of the food can also play a role in the migration process.

Polyvinyl chloride (PVC) pipes (B44673) are widely used in drinking water distribution systems. juneva.com While modern PVC pipes are generally considered safe and are required to meet standards such as NSF/ANSI 61, concerns have been raised about the potential for chemical leaching from these materials into drinking water. vinylinfo.orgbeyondplastics.org Plastic pipes can release a variety of chemicals, and the specific substances and their concentrations can vary between different product formulations and brands. beyondplastics.org The degradation of PVC pipes over time may also contribute to the release of contaminants. juneva.com

The United States Environmental Protection Agency (EPA) has established a maximum contaminant level (MCL) for DEHA in drinking water at 0.4 mg/L. ca.gov Similarly, the World Health Organization has set an international drinking water guideline of 80 μg/L for DEHA. who.int

Workplace exposure to DEHA can occur in industries where it is manufactured or used. nih.gov The primary routes of occupational exposure are through inhalation of aerosols and dermal contact with the liquid substance. nih.govnj.gov Workers involved in the production of DEHA or its use as a plasticizer, in lubricants, or in hydraulic fluids are at a higher risk of exposure. nih.govcpsc.gov Safe work practices, such as using enclosed operations, local exhaust ventilation, and personal protective equipment, are recommended to minimize occupational exposure. nj.gov

DEHA is also used as an ingredient in some cosmetics and personal care products. ca.gov It can function as a plasticizer in products like nail polish or as a solvent. While specific data on the concentration of DEHA in these products is limited, its presence represents another potential route for human exposure through dermal absorption.

Dietary Exposure via Food Packaging Migration

Human Biomonitoring Approaches for DEHA and its Metabolites

Human biomonitoring for Bis(2-ethylhexyl) adipate (DEHA) involves measuring the compound's metabolites in biological samples, most commonly urine. This approach provides a direct measure of the internal dose, integrating exposure from all sources, including diet, which is considered the primary route of exposure for the general population. who.int Following ingestion, DEHA is rapidly metabolized and its metabolites are excreted in the urine. researchgate.netnih.gov

Identification of Specific Urinary Biomarkers (e.g., MEHA, 5OH-MEHA, 5oxo-MEHA, 5cx-MEPA)

To accurately assess DEHA exposure, researchers have identified several specific metabolites that are unique products of DEHA metabolism in the human body. After oral administration, DEHA undergoes hydrolysis to its monoester, mono-2-ethylhexyl adipate (MEHA), which is then further metabolized through oxidation of the 2-ethylhexyl side chain. nih.govfrontiersin.orgresearchgate.net

This process leads to the formation of more specific and robust biomarkers found in urine:

mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA)

mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA)

mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) researchgate.netnih.govnih.gov

Studies involving human volunteers who ingested a single oral dose of DEHA confirmed the presence of these oxidized monoester metabolites. nih.gov Among these, 5cx-MEPA has been identified as the major specific metabolite. researchgate.netnih.govnih.gov These specific biomarkers have been successfully detected in pilot biomonitoring studies on the general population, confirming their utility for assessing DEHA exposure. researchgate.netnih.gov

Table 1: Specific Urinary Biomarkers of DEHA Exposure

| Abbreviation | Full Compound Name | Description |

|---|---|---|

| MEHA | mono-2-ethylhexyl adipate | Initial hydrolysis product of DEHA. nih.gov |

| 5OH-MEHA | mono-2-ethyl-5-hydroxyhexyl adipate | Specific, side-chain oxidized metabolite. researchgate.netnih.govnih.gov |

| 5oxo-MEHA | mono-2-ethyl-5-oxohexyl adipate | Specific, side-chain oxidized metabolite. researchgate.netnih.govnih.gov |

| 5cx-MEPA | mono-5-carboxy-2-ethylpentyl adipate | Major specific, side-chain oxidized metabolite. researchgate.netnih.govnih.gov |

Use of Non-Specific Metabolites (e.g., Adipic Acid)

In addition to specific biomarkers, the metabolism of DEHA also produces non-specific metabolites. The most significant of these is Adipic Acid (AA) , which is a major urinary metabolite of DEHA, accounting for 20-30% of the administered oral dose in rats. who.int Human studies have also confirmed adipic acid as a major, yet non-specific, urinary metabolite. nih.govnih.gov The non-specificity arises because adipic acid can be formed from other sources, limiting its utility as a standalone biomarker for DEHA exposure. nih.gov

Another metabolite, 2-ethylhexanoic acid (EHA) , has also been identified as a urinary marker for DEHA intake. who.intnih.gov However, similar to adipic acid, EHA is not specific to DEHA, as it can be formed from any ester containing a 2-ethylhexyl side chain, such as the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). acs.org

Quantitative Assessment of Daily Intake from Urinary Metabolite Levels

The concentration of specific urinary metabolites can be used to estimate the daily intake of DEHA. This is achieved by using urinary excretion fractions (FUE), which represent the proportion of the ingested parent compound that is excreted as a specific metabolite.

A human metabolism study determined the FUE for the key specific metabolites:

5cx-MEPA: 0.20%

5OH-MEHA: 0.07%

5oxo-MEHA: 0.05% nih.gov

Using the FUE of the major specific metabolite, 5cx-MEPA, researchers can calculate the daily DEHA intake from its concentration in a urine sample. nih.gov This methodology has been applied to pilot populations, revealing that daily intakes were generally well below the established tolerable daily intake (TDI). nih.gov However, one study calculated a high daily intake of 114 µg/kg of body weight per day in individuals who had consumed food wrapped in DEHA-containing cling film, demonstrating the significant contribution of dietary sources to exposure. nih.gov The majority of DEHA metabolites are excreted within 24 hours of exposure. nih.gov

Public Health Risk Assessment of DEHA Exposure

Public health risk assessment for DEHA involves establishing safe intake levels and considering the combined effects of exposure to multiple plasticizers.

Derivation of Public Health Goals and Tolerable Daily Intakes

Regulatory and health agencies establish health-based guidance values to protect the public from potential adverse effects of chemical exposure. For substances like DEHA, which are contaminants and not intentionally added to food, a Tolerable Daily Intake (TDI) is determined. wikipedia.orgeuropa.eu A TDI is an estimate of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. europa.eu

Several health-based values for DEHA have been established by different organizations:

Table 2: Public Health Guidance Values for DEHA

| Organization | Guidance Value | Value | Basis |

|---|---|---|---|

| European Scientific Committee on Food (former) | Tolerable Daily Intake (TDI) | 0.3 mg/kg bw/day | Evaluation of available toxicological data. researchgate.netnih.gov |

| World Health Organization (WHO) | Health-Based Value (calculated from TDI) | 280 µg/kg bw/day (0.28 mg/kg bw/day) | Based on fetotoxicity observed in rats. who.int |

| California OEHHA | Public Health Goal (PHG) for drinking water | 0.2 mg/L | Based on a No-Observed-Adverse-Effect Level (NOAEL) of 28 mg/kg-day from rat reproductive and developmental toxicity studies. ca.gov |

The U.S. Environmental Protection Agency (EPA) has classified DEHA as a Group C substance, a possible human carcinogen, based on an increased incidence of liver tumors in female mice and the absence of human data. ca.govepa.gov

Evaluation of Cumulative Exposure to DEHA and Other Plasticizers

Humans are typically exposed to a mixture of various plasticizers, not just DEHA. wikipedia.org DEHA is often used as a substitute for ortho-phthalate plasticizers like DEHP, which have been restricted due to reproductive toxicity. frontiersin.org Therefore, a comprehensive public health risk assessment must consider the cumulative exposure to multiple chemicals that may have similar toxicological effects.

Advanced Analytical Methodologies for Bis 2 Ethylhexyl Adipate Research

Spectroscopic and Chromatographic Techniques for DEHA Detection and Quantification

Spectroscopic and chromatographic methods are the cornerstones of analytical research on DEHA, providing the sensitivity and selectivity required for trace-level analysis.

Gas Chromatography/Mass Spectrometry (GC/MS) for Trace Analysis

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful and widely employed technique for the identification and quantification of DEHA in diverse environmental and consumer product samples. This method offers high resolution and sensitivity, making it suitable for trace analysis. In non-targeted screening analyses, GC/MS has been utilized to identify potential migrants from plastic and paper-based candy wrappers, where DEHA was detected in several samples. mdpi.com The technique is also effective in analyzing atmospheric particles, with a validated GC-Orbitrap MS method demonstrating limits of detection (LODs) for DEHA ranging from 5.5 to 17 pg µL⁻¹. rawdatalibrary.net

For quantitative purposes, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides enhanced selectivity and sensitivity, which is particularly useful for complex matrices like medical devices. A validated GC-MS/MS method for determining DEHA in medical infusion sets reported limits of quantification (LOQs) in the range of 54.1 to 76.3 ng/g, with average recoveries between 91.8% and 122%. nih.gov The use of stable isotope dilution with GC/MS analysis has also been applied to quantify DEHA levels in various foodstuffs, including uncooked meat, cooked chicken, cheese, and baked goods. core.ac.uk

| Technique | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery Rate | Reference |

|---|---|---|---|---|

| GC-Orbitrap MS | Atmospheric Particles (PM2.5) | LOD: 5.5 - 17 pg µL⁻¹ | 78 - 101% | rawdatalibrary.net |

| GC-MS/MS (MRM) | Medical Infusion Sets | LOQ: 54.1 - 76.3 ng/g | 91.8 - 122% | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of DEHA and its metabolites, particularly in biological and liquid samples. HPLC can be coupled with various detectors, including Ultraviolet (UV) and Mass Spectrometry (MS), to achieve desired selectivity and sensitivity.

An HPLC-UV method was developed and validated for the determination of a related phthalate (B1215562) ester in alcoholic beverages, demonstrating the utility of this approach for quality control in the food and beverage industry. mdpi.com For biological matrices, a reversed-phase HPLC method has been validated for the simultaneous determination of DEHA and its primary metabolite, mono(2-ethylhexyl) adipate (B1204190) (MEHA), in animal tissues. oup.com In environmental analysis, HPLC has been used to determine DEHA in water samples, with a direct on-column preconcentration technique achieving a limit of detection of 0.1 µg/L. researchgate.net

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) offers superior sensitivity and specificity for analyzing DEHA metabolites in human urine. nih.govresearchgate.net This approach, often combined with online solid-phase extraction (SPE) for sample cleanup and enrichment, is central to modern biomonitoring studies.

| Technique | Analyte | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| HPLC-UV | DEHP (related plasticizer) | Alcoholic Beverages | LOQ: 0.06 mg/L | mdpi.com |

| HPLC | DEHP (related plasticizer) | Water | LOD: 0.1 µg/L | researchgate.net |

| Online-SPE-HPLC-MS/MS | DEHA Metabolites | Human Urine | LOQ: 0.05 - 0.1 µg/L | nih.govresearchgate.net |

Stable Isotope Dilution Analysis for Metabolite Quantification

Stable Isotope Dilution (SID) analysis is the gold standard for accurate quantification of analytes in complex matrices, as it corrects for matrix effects and variations in sample preparation and instrument response. In DEHA research, SID coupled with mass spectrometry is indispensable for quantifying its urinary metabolites.